molecular formula C28H40N4O B2501427 4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922118-74-9

4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2501427
M. Wt: 448.655
InChI Key: XXDFXQKXBVZIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C28H40N4O and its molecular weight is 448.655. The purity is usually 95%.
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Scientific Research Applications

Hydrolysis and Tautomerism Studies

Research by Iwanami et al. (1964) explored the hydrolysis of various compounds related to the chemical structure , discussing the tautomerism between enamine and ketimine forms. This study provides insights into the chemical reactivity and stability of similar compounds (Iwanami et al., 1964).

Binding Affinity and Receptor Activity

A study by Mokrosz et al. (1999) synthesized derivatives of 1,4-benzoxazin-3(4H)-one and evaluated their binding affinity and in vivo functional activity at 5-HT1A and 5-HT2A receptors. The results showed that these compounds have significant potential as postsynaptic 5-HT1A receptor antagonists, which may be relevant for the development of new therapeutic agents (Mokrosz et al., 1999).

Antipsychotic Agent Evaluation

Norman et al. (1996) evaluated heterocyclic analogues for their potential as antipsychotic agents by studying their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research provides valuable information on the pharmacological properties of compounds with structural similarities (Norman et al., 1996).

Electrospray Mass Spectrometry

Harvey (2000) examined the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus. This study may offer analytical techniques useful for the structural elucidation of similar compounds (Harvey, 2000).

Synthesis and Evaluation of Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents. Such research underscores the ongoing exploration of quinoline derivatives for pharmaceutical applications (Desai et al., 2007).

properties

IUPAC Name

4-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O/c1-28(2,3)24-11-8-21(9-12-24)27(33)29-20-26(32-17-15-30(4)16-18-32)23-10-13-25-22(19-23)7-6-14-31(25)5/h8-13,19,26H,6-7,14-18,20H2,1-5H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDFXQKXBVZIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

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